(R)-6-(Trifluoromethyl)chroman-4-amine
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Overview
Description
®-6-(Trifluoromethyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a trifluoromethyl group in the chroman structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amine Introduction: The amine group is introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-6-(Trifluoromethyl)chroman-4-amine involves optimizing the synthetic route for large-scale production. This includes:
Catalysts: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
®-6-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
®-6-(Trifluoromethyl)chroman-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-8-(Trifluoromethyl)chroman-4-amine
- ®-7-(Trifluoromethyl)chroman-4-amine
Uniqueness
®-6-(Trifluoromethyl)chroman-4-amine is unique due to the position of the trifluoromethyl group, which influences its chemical properties and biological activity. Compared to its analogs, it may exhibit different reactivity and selectivity in various applications.
Biological Activity
(R)-6-(Trifluoromethyl)chroman-4-amine is a chiral organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound is characterized by a chroman backbone with a trifluoromethyl group at the 6-position, which significantly influences its chemical properties. The molecular formula is C10H8F3N, and the presence of the trifluoromethyl group enhances lipophilicity, thereby improving the compound's interaction with biological targets.
Preliminary studies suggest that this compound may act as an enzyme inhibitor or receptor modulator. The trifluoromethyl group is believed to enhance binding affinity to various biological receptors due to its strong electron-withdrawing nature, which facilitates interactions through hydrogen and halogen bonding .
Biological Activity and Potential Therapeutic Applications
-
Enzyme Inhibition :
- The compound has shown promising activity against cholinesterases and lipoxygenases, which are crucial in neurodegenerative diseases and inflammatory responses. For instance, derivatives of chroman compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate inhibition .
-
Receptor Modulation :
- Interaction studies indicate that this compound may modulate various receptors involved in neurotransmission and inflammation. The enhanced biological activity attributed to the trifluoromethyl group suggests potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .
- Antioxidant Activity :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:
Compound Name | CAS Number | Structural Features | Unique Aspects |
---|---|---|---|
(R)-8-(Trifluoromethyl)chroman-4-amine | 1145685-65-9 | Trifluoromethyl at position 8 | Different position of the trifluoro group |
7-(Trifluoromethyl)chroman-4-amine | Not available | Lacks chirality; racemic mixture | Does not possess enantiomeric purity |
(S)-7-(Trifluoromethyl)chroman-4-amine | Not available | Enantiomeric form of (R)-6-(trifluoromethyl) | Different stereochemistry |
(R)-Chroman-4-amine | 730980-59-3 | Simplified chroman structure | No additional functional groups |
This table highlights how this compound's specific chiral configuration and trifluoromethyl positioning contribute to its distinct biological properties compared to these similar compounds.
Case Studies
Recent studies have investigated the biological activity of various chroman derivatives, including this compound. For example, research focusing on the inhibition of AChE demonstrated that compounds with electron-withdrawing groups like trifluoromethyl exhibited increased binding affinity and inhibition rates compared to their non-fluorinated counterparts .
Properties
CAS No. |
1228565-85-2 |
---|---|
Molecular Formula |
C10H10F3NO |
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(4R)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2/t8-/m1/s1 |
InChI Key |
UPEDVFHMBQZINU-MRVPVSSYSA-N |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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